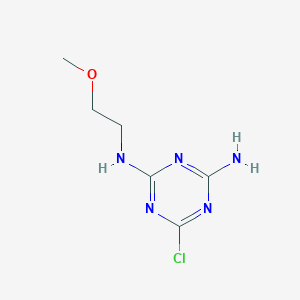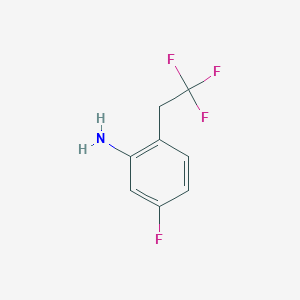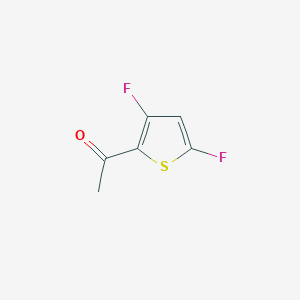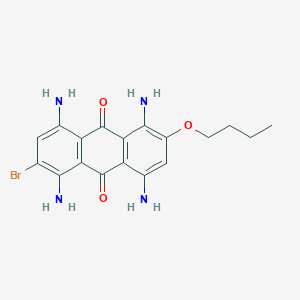
1-Methoxy-9,10-bis(phenylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. Its unique structure, featuring methoxy and phenylethynyl groups, contributes to its distinct photophysical characteristics.
Métodos De Preparación
The synthesis of 1-Methoxy-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This method includes the coupling of 10-bromo-9-anthracenecarbaldehyde with phenylethynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and efficiency .
Análisis De Reacciones Químicas
1-Methoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism by which 1-Methoxy-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its fluorescence properties. When exposed to light, the compound absorbs photons and reaches an excited state. . This property is utilized in various applications, from imaging to light-emitting devices.
Comparación Con Compuestos Similares
1-Methoxy-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methoxy group, resulting in different photophysical properties.
Thiolite Blue: Another fluorescent compound with different excitation and emission peaks.
MQAE (6-Methoxy-N-(3-sulfopropyl)quinolinium): A compound used in similar fluorescence applications but with distinct chemical properties.
The uniqueness of this compound lies in its combination of methoxy and phenylethynyl groups, which enhance its fluorescence efficiency and stability.
Propiedades
Número CAS |
51580-22-4 |
|---|---|
Fórmula molecular |
C31H20O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-methoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C31H20O/c1-32-30-18-10-17-28-27(21-19-23-11-4-2-5-12-23)25-15-8-9-16-26(25)29(31(28)30)22-20-24-13-6-3-7-14-24/h2-18H,1H3 |
Clave InChI |
ISGNKKCVOWFMSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)









